molecular formula C20H18N4O3 B14974905 3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14974905
M. Wt: 362.4 g/mol
InChI Key: ZPVBEHLVKJFEOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Quinazoline ring construction: This involves the condensation of anthranilic acid derivatives with amines or isocyanates.

    Final assembly: The butyl and phenyl groups are introduced through alkylation and arylation reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the butyl side chain or the oxadiazole ring.

    Reduction: Reduction reactions could target the quinazoline ring or the oxadiazole moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might be investigated for similar activities.

Medicine

In medicine, it could be explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer properties.

Industry

Industrially, it might find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: Such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.

Uniqueness

The uniqueness of 3-BUTYL-7-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

3-butyl-7-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C20H18N4O3/c1-2-3-11-24-19(25)15-10-9-14(12-16(15)21-20(24)26)18-22-17(23-27-18)13-7-5-4-6-8-13/h4-10,12H,2-3,11H2,1H3,(H,21,26)

InChI Key

ZPVBEHLVKJFEOU-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.